molecular formula C22H22N2O3S B3017590 N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 392322-94-0

N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B3017590
CAS No.: 392322-94-0
M. Wt: 394.49
InChI Key: QYKOWXCUMGDRJO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (molecular formula: C₂₃H₂₃N₂O₃S; molecular weight: 413.51 g/mol) is a sulfamoyl-substituted benzamide derivative. Its structure features:

  • A benzamide core with a sulfamoyl group (-SO₂N-) at the 4-position.
  • A methyl(phenyl)amine substituent on the sulfamoyl group.
  • A 2-ethylphenyl group attached to the benzamide nitrogen.

This compound’s structural motifs are associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as observed in related analogs .

Properties

IUPAC Name

N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-3-17-9-7-8-12-21(17)23-22(25)18-13-15-20(16-14-18)28(26,27)24(2)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKOWXCUMGDRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves the reaction of 2-ethylphenylamine with 4-(methyl(phenyl)sulfamoyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group plays a crucial role in this interaction, as it can form hydrogen bonds or electrostatic interactions with the target molecules. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituent on Benzamide Nitrogen Sulfamoyl Group Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2-ethylphenyl Methyl(phenyl) 413.51 Moderate lipophilicity, unknown solubility
N-[(4-fluorophenyl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide 4-fluorophenylmethyl Methyl(phenyl) 398.50 Water solubility: 8.1 µg/mL (pH 7.4)
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Thiazol-2-yl Methyl(phenyl) 401.47 Potential thiazole-mediated bioactivity
4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide 4-sulfamoylphenyl Butyl(ethyl) and 4-methylpyrimidinyl 602.74 High molecular weight, dual sulfamoyl groups

Key Observations :

  • Fluorinated analogs (e.g., ) exhibit improved solubility due to polar substituents.
  • Thiazole or oxadiazole-containing derivatives (e.g., ) may enhance metabolic stability and target specificity.
Anticancer Activity:
  • Capmatinib (): A c-Met inhibitor with a benzamide core and imidazo-triazine substituent. The target compound’s 2-ethylphenyl group may offer distinct binding interactions compared to capmatinib’s fluorophenyl and heterocyclic moieties .
  • 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide (): Exhibits antifungal activity, suggesting sulfamoyl benzamides can target microbial pathways. The target compound’s methyl(phenyl)sulfamoyl group may confer broader kinase inhibition .
Antimicrobial Activity:
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide, ): Oxadiazole-linked derivatives show antifungal efficacy against Candida spp. The target compound’s lack of an oxadiazole ring may reduce antifungal potency but improve oral bioavailability .

Biological Activity

N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is a member of the sulfonamide class, characterized by the presence of a sulfonamide group attached to a benzamide structure. The compound can be synthesized through the reaction of 2-ethylphenylamine with 4-(methyl(phenyl)sulfamoyl)benzoic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Biological Activity Overview

Research indicates that compounds within the benzamide and sulfonamide classes exhibit a range of biological activities, including:

  • Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties, primarily through inhibition of bacterial folic acid synthesis.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways critical for various diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to their inhibition or modulation. This interaction is crucial for its potential therapeutic effects against various diseases .

Anticancer Activity

A study evaluating various benzamide derivatives, including this compound, reported significant inhibitory effects on cancer cell lines. For instance, compounds similar in structure showed IC50 values comparable to established anticancer drugs like doxorubicin .

CompoundCancer Cell LineIC50 Value (µM)
This compoundMCF-75.85
Similar Benzamide DerivativeA5493.0

Antimicrobial Activity

The antimicrobial potential was assessed against various bacterial strains. The presence of the sulfonamide group was pivotal in exhibiting antibacterial activity through competitive inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the benzamide structure can enhance potency and selectivity towards specific biological targets.

ModificationEffect on Activity
Substituting different alkyl groups on the sulfonamideIncreased antibacterial potency
Altering the position of the ethyl group on the phenyl ringEnhanced anticancer activity

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